molecular formula C13H16FNO2S B3018004 2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1796959-70-0

2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B3018004
CAS No.: 1796959-70-0
M. Wt: 269.33
InChI Key: IDMGUTDTXZNNDM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a fluorophenoxy group and a methylthio-substituted pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.

    Pyrrolidine Derivative Formation: The next step involves the synthesis of the pyrrolidine derivative by reacting a suitable precursor with methylthiol under controlled conditions.

    Coupling Reaction: The final step is the coupling of the fluorophenoxy intermediate with the pyrrolidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure with a bromine atom instead of fluorine.

    2-(4-Methylphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2S/c1-18-12-6-7-15(8-12)13(16)9-17-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMGUTDTXZNNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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